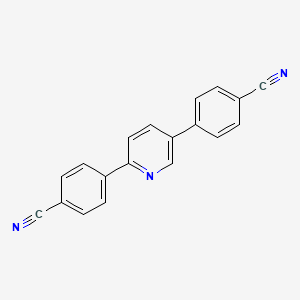
4,4'-(Pyridine-2,5-diyl)dibenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Pyridine-2,5-diyl)dibenzonitrile is an organic compound characterized by the presence of a pyridine ring flanked by two benzonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Pyridine-2,5-diyl)dibenzonitrile typically involves the reaction of 2,5-dibromopyridine with benzonitrile derivatives under palladium-catalyzed cross-coupling conditions. A common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 4,4’-(Pyridine-2,5-diyl)dibenzonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions: 4,4’-(Pyridine-2,5-diyl)dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile groups to primary amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Corresponding dicarboxylic acids.
Reduction: Diamines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4,4’-(Pyridine-2,5-diyl)dibenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4,4’-(Pyridine-2,5-diyl)dibenzonitrile largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound’s ability to form coordination complexes with metal ions also plays a crucial role in its function as a catalyst or a material in electronic devices.
Comparison with Similar Compounds
- 4,4’-(Phenazine-5,10-diyl)dibenzonitrile
- 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile
- 4,4’-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzonitrile
Comparison: 4,4’-(Pyridine-2,5-diyl)dibenzonitrile is unique due to the presence of the pyridine ring, which imparts distinct electronic properties compared to phenazine or thiazole derivatives. This uniqueness makes it particularly valuable in applications requiring specific electronic or coordination characteristics.
Properties
Molecular Formula |
C19H11N3 |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
4-[6-(4-cyanophenyl)pyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C19H11N3/c20-11-14-1-5-16(6-2-14)18-9-10-19(22-13-18)17-7-3-15(12-21)4-8-17/h1-10,13H |
InChI Key |
IPUBOJHKMVZIOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN=C(C=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile](/img/structure/B13130169.png)

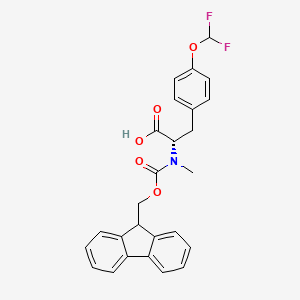
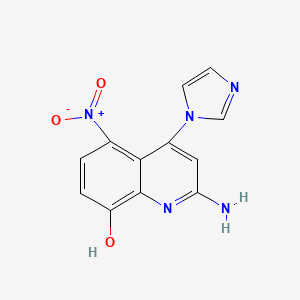
![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13130190.png)
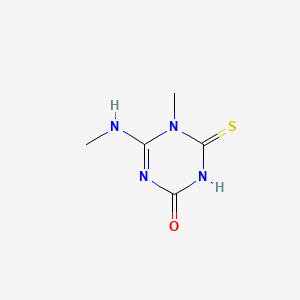
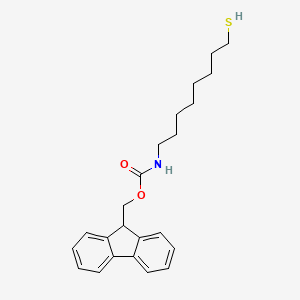
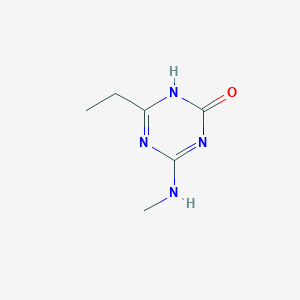

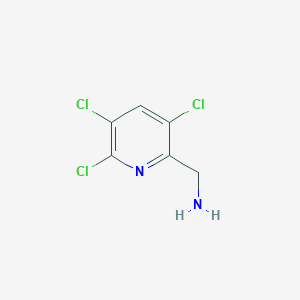
![3,3'-Bis(octyloxy)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13130229.png)
![N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130236.png)


